

1-Chloro-2-methylpropane CAS Number 513-36-0

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Compound of Interest

Compound Name: 1-Chloro-2-methylpropane

Cat. No.: B167039

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An In-depth Technical Guide to **1-Chloro-2-methylpropane** (CAS 513-36-0)

Introduction

1-Chloro-2-methylpropane, also widely known as isobutyl chloride, is a vital organochlorine compound with the chemical formula C_4H_9Cl . It is a clear, colorless, and highly flammable liquid at room temperature. Due to its chemical properties, particularly the reactivity of the chlorine atom, it serves as a crucial intermediate and building block in organic synthesis. Its primary applications are in the production of amine derivatives, which are essential for pharmaceuticals, agrochemicals, and the rubber industry. It is also utilized as a solvent and a key component in the manufacturing of plasticizers.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-Chloro-2-methylpropane** are summarized below. This data is critical for its handling, application in synthesis, and analytical characterization.

Physical and Chemical Properties

Property	Value	References
CAS Number	513-36-0	
Synonyms	Isobutyl chloride, Propane, 1-chloro-2-methyl-	
Molecular Formula	C ₄ H ₉ Cl / (CH ₃) ₂ CHCH ₂ Cl	
Molecular Weight	92.57 g/mol	
Appearance	Clear, colorless liquid	
Odor	Strong	
Melting Point	-131 °C	
Boiling Point	68-69 °C (at 760 mmHg)	
Density	0.883 g/mL at 25 °C	
Vapor Pressure	120 mmHg at 20 °C	
Refractive Index	n ₂₀ /D 1.398	
Solubility	Insoluble in water; miscible with alcohol and ether.	

Spectroscopic Data

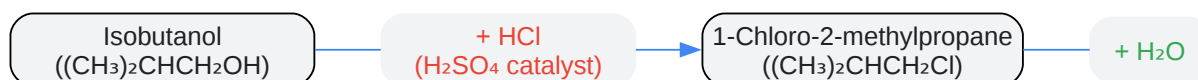
Spectroscopic analysis is essential for the structural confirmation and purity assessment of **1-Chloro-2-methylpropane**.

Spectroscopic Technique	Characteristic Data	References
^1H NMR	The spectrum shows three distinct signals with an integrated proton ratio of 6:1:2, corresponding to the different chemical environments of the hydrogen atoms.	
^{13}C NMR	The number of resonances in the ^{13}C NMR spectrum can be used to distinguish 1-Chloro-2-methylpropane from its structural isomers.	
Infrared (IR) Spectroscopy	C-H stretching vibrations: ~2880 to 3080 cm^{-1} C-C stretching vibrations: ~1140 to 1175 cm^{-1} and 840 to 790 cm^{-1} C-Cl stretching vibrations: ~580 to 780 cm^{-1}	

Synthesis and Reactivity

Synthesis

A common laboratory and industrial method for synthesizing **1-Chloro-2-methylpropane** involves the chlorination of isobutanol. This is a substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom. The reaction is typically carried out using a chlorinating agent such as hydrochloric acid (HCl), often in the presence of a catalyst like concentrated sulfuric acid to facilitate the reaction.

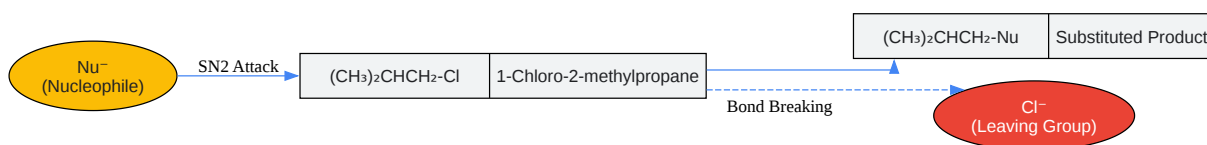


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Caption: Synthesis of **1-Chloro-2-methylpropane** from Isobutanol.

Reactivity

1-Chloro-2-methylpropane is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The presence of branching on the adjacent carbon, however, introduces some steric hindrance, which can slow the reaction rate compared to unbranched primary alkyl halides like 1-chlorobutane. It readily undergoes reactions with various nucleophiles to introduce the isobutyl group into other molecules. It is also known to undergo solvolysis when dissolved in polar or protic solvents.



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Caption: General SN2 reaction of **1-Chloro-2-methylpropane**.

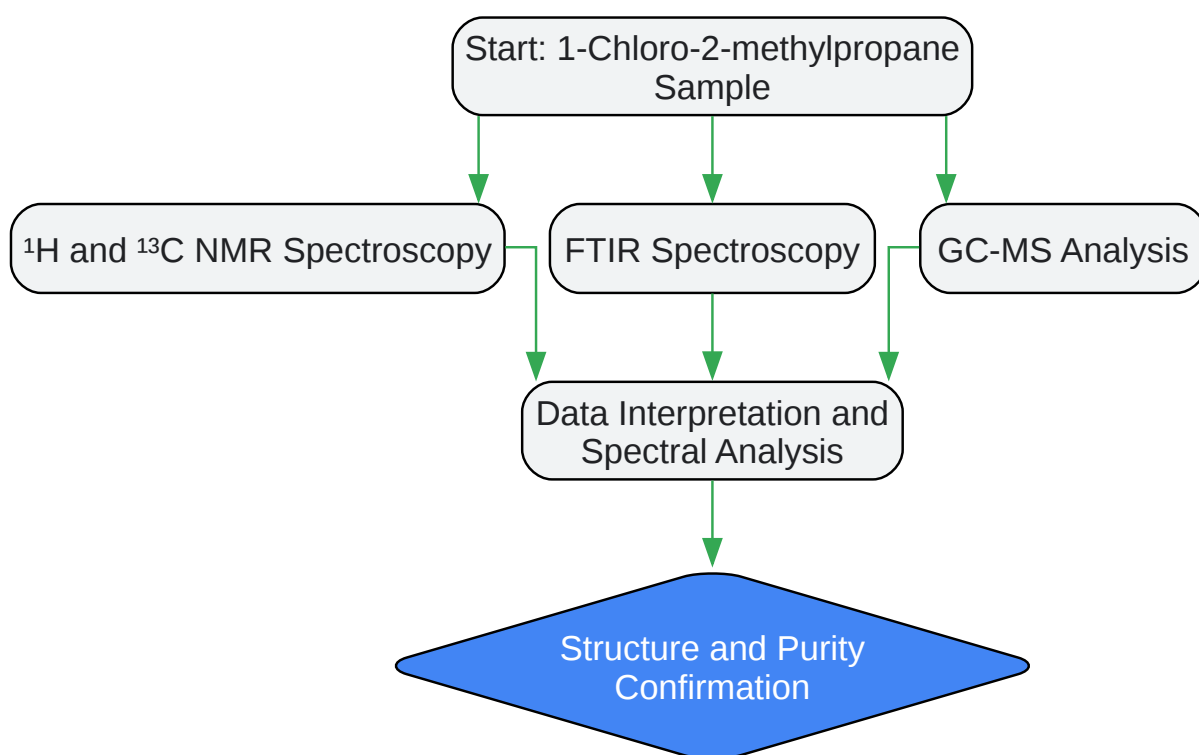
Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol describes a representative nucleophilic substitution reaction using sodium iodide in acetone (Finkelstein reaction).

- **Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of **1-Chloro-2-methylpropane** in anhydrous acetone.
- **Reagent Addition:** Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.
- **Reaction:** Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.

- **Work-up:** After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Filter the solid NaCl precipitate and wash it with a small amount of cold acetone.
- **Isolation:** Evaporate the acetone from the filtrate under reduced pressure. The remaining crude product can be purified by distillation.
- **Analysis:** Confirm the identity and purity of the resulting 1-Iodo-2-methylpropane using spectroscopic methods such as NMR and IR.



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Caption: Workflow for the analytical characterization of **1-Chloro-2-methylpropane**.

Safety and Handling

1-Chloro-2-methylpropane is a hazardous chemical that requires careful handling. Adherence to safety protocols is essential to mitigate risks.

Safety Aspect	Information	References
GHS Pictogram	GHS02 (Flame)	
Signal Word	Danger	
Hazard Statements	H225: Highly flammable liquid and vapor.	
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.<	

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